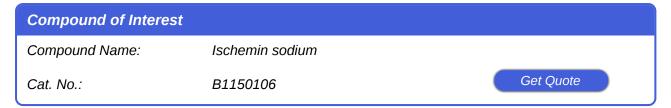


## An In-Depth Technical Guide to Ischemin and its Target: The CBP Bromodomain

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ischemin, a known inhibitor of the CREB-binding protein (CBP) bromodomain. Due to the discontinued commercial availability of Ischemin and the limited public data, this document also serves as a broader whitepaper on the inhibition of the CBP/p300 bromodomain, a critical target in various pathological processes.

## **Ischemin: A Profile**

Ischemin is a chemical probe that has been identified as an inhibitor of the CBP bromodomain. While it is no longer commercially available, its reported activity provides a reference point in the study of CBP bromodomain inhibition.

Data Presentation: Ischemin



Property	Value	Reference
Chemical Name	5-[(1E)-2-(2-Amino-4-hydroxy- 5-methylphenyl)diazenyl]-2,4- dimethylbenzenesulfonic acid sodium salt	N/A
CAS Number	Not publicly available	N/A
Mechanism of Action	CBP Bromodomain Inhibitor	[1]
Binding Affinity (KD)	25 μΜ	[1]

## The Target: CBP/p300 Bromodomains

CREB-binding protein (CBP) and the highly homologous p300 are transcriptional co-activators that play a crucial role in regulating gene expression. They are involved in a wide array of cellular processes, including proliferation, differentiation, and DNA repair. A key functional domain within these proteins is the bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is essential for the recruitment of the transcriptional machinery to specific gene promoters and enhancers.

The inhibition of the CBP/p300 bromodomain is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions. By preventing the "reading" of the epigenetic mark of lysine acetylation, these inhibitors can disrupt the transcription of key disease-driving genes.[2][3][4]

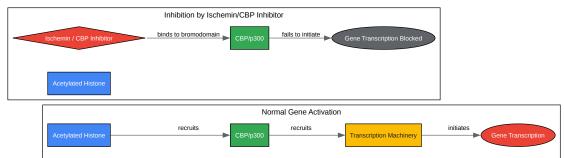
# Signaling Pathways Involving CBP/p300 Bromodomain

The inhibitory action of compounds like Ischemin on the CBP bromodomain disrupts the normal function of CBP/p300 as transcriptional co-activators. This interference can have significant downstream effects on multiple signaling pathways.

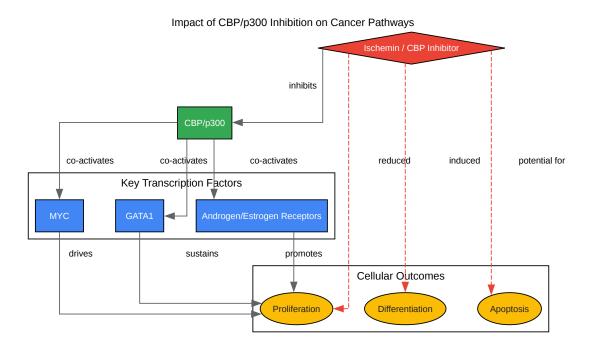
Diagram 1: General Mechanism of CBP Bromodomain Inhibition



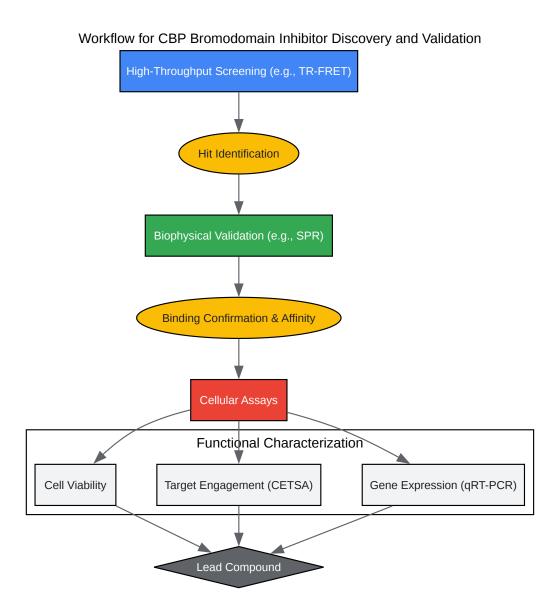
#### Mechanism of CBP Bromodomain Inhibition











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